molecular formula C8H5ClF2O2 B1364437 2,3-Difluoro-4-methoxybenzoyl chloride CAS No. 849632-69-5

2,3-Difluoro-4-methoxybenzoyl chloride

Cat. No.: B1364437
CAS No.: 849632-69-5
M. Wt: 206.57 g/mol
InChI Key: NNDHNNWJECFTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-methoxybenzoyl chloride typically involves the chlorination of 2,3-difluoro-4-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-difluoro-4-methoxybenzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-methoxybenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-3-methoxybenzoyl chloride
  • 2,6-Difluoro-3-methoxybenzoyl chloride

Comparison

2,3-Difluoro-4-methoxybenzoyl chloride is unique due to the specific positions of the fluorine and methoxy substituents on the benzene ring. This unique substitution pattern can influence the compound’s reactivity and the types of derivatives formed. Compared to its isomers, such as 2,4-Difluoro-3-methoxybenzoyl chloride and 2,6-Difluoro-3-methoxybenzoyl chloride, this compound may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

2,3-difluoro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-5-3-2-4(8(9)12)6(10)7(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDHNNWJECFTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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